(S)-Ethyl 2',3',4',9'-tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]-3'-carboxylate
Beschreibung
(S)-Ethyl 2',3',4',9'-tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]-3'-carboxylate is a spirocyclic β-carboline derivative characterized by a cyclobutane ring fused to a tetrahydro-pyridoindole scaffold. The (S)-configuration at the 3'-position confers stereochemical specificity, which is critical for its biological interactions. This compound is synthesized via Pictet-Spengler reactions using chiral precursors, such as L-tryptophan derivatives, followed by cyclization and esterification steps . Its structural uniqueness lies in the spirocyclobutane moiety, which enhances rigidity and may influence binding affinity and metabolic stability compared to non-spiro analogs.
Eigenschaften
CAS-Nummer |
1956437-41-4 |
|---|---|
Molekularformel |
C17H20N2O2 |
Molekulargewicht |
284.35 g/mol |
IUPAC-Name |
ethyl (3S)-spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,1'-cyclobutane]-3-carboxylate |
InChI |
InChI=1S/C17H20N2O2/c1-2-21-16(20)14-10-12-11-6-3-4-7-13(11)18-15(12)17(19-14)8-5-9-17/h3-4,6-7,14,18-19H,2,5,8-10H2,1H3/t14-/m0/s1 |
InChI-Schlüssel |
IEYLLYBAJGPTPU-AWEZNQCLSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H]1CC2=C(C3(N1)CCC3)NC4=CC=CC=C24 |
Kanonische SMILES |
CCOC(=O)C1CC2=C(C3(N1)CCC3)NC4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Photocycloaddition Strategy
A [2+2] photocycloaddition between an alkene-tethered pyridoindole and ethylene gas forms the cyclobutane ring.
-
Conditions : UV light (254 nm), dichloromethane, -10°C.
-
Yield : 65–70%, with diastereomeric ratios influenced by steric hindrance.
Ring-Straining Cyclization
An alternative employs bromocyclobutane precursors, where intramolecular nucleophilic substitution forms the spiro junction.
Table 2 : Comparison of Spirocyclization Methods
| Method | Yield | Diastereoselectivity | Scalability |
|---|---|---|---|
| Photocycloaddition | 65–70% | Moderate | Limited |
| Ring-Straining | 82% | High | Industrial |
Esterification and Chiral Resolution
The carboxylic acid intermediate is esterified to the ethyl ester, followed by enantiomeric separation:
Ethyl Ester Formation
Enantioselective Crystallization
Chiral resolution uses (1-phenylethyl)amine to form diastereomeric salts:
-
Solvent : Methanol/water (4:1).
-
Result : 98% enantiomeric excess (ee) for the (S)-enantiomer.
Catalytic Asymmetric Synthesis
Recent advances employ chiral catalysts to bypass resolution steps:
Table 3 : Catalytic Hydrogenation Parameters
Industrial-Scale Purification Techniques
Final purification leverages column chromatography and crystallization:
Analyse Chemischer Reaktionen
Ester Hydrolysis and Functional Group Interconversion
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative, a critical step for further functionalization:
| Reaction Conditions | Reagents/Catalysts | Product | Yield | Source |
|---|---|---|---|---|
| Basic hydrolysis (pH > 12) | NaOH/H₂O, reflux | Carboxylic acid derivative | 85-90% | |
| Acidic hydrolysis | HCl/EtOH, 60°C | Carboxylic acid with cyclobutane intact | 78% |
This reaction is pivotal for generating intermediates used in amide couplings or metal-catalyzed cross-couplings .
Nitrosation and Diazotization Reactions
The secondary amine in the tetrahydro-pyridoindole core reacts with nitrosating agents, enabling the formation of nitroso derivatives. A patent (US3476764A) demonstrates this with analogous structures:
These nitroso intermediates serve as precursors for azide couplings or reduction to amines .
Cycloaddition and Ring-Opening Reactions
The strained cyclobutane ring participates in [2+2] and [3+2] cycloadditions. Research on spirocyclic oxindoles (PMC8011931) reveals analogous reactivity:
| Reaction Type | Conditions | Outcome | Selectivity |
|---|---|---|---|
| [2+2] Photocycloaddition | UV light, CH₂Cl₂ | Fused bicyclic product | >90% endo |
| [3+2] Cu-catalyzed cycloaddition | Cu(OTf)₂, 80°C | Pyrrolidine-spiroindole hybrid | 85% ee |
The cyclobutane ring also undergoes acid-catalyzed ring-opening to form linear dihydroindole derivatives .
Catalytic Asymmetric Modifications
Chiral thiourea catalysts (e.g., 8 in PMC8011931) induce enantioselectivity in spirocycle-forming reactions. For example:
| Catalyst | Reaction | ee (%) | Yield (%) |
|---|---|---|---|
| Thiourea 8 | Asymmetric Michael addition | 92 | 88 |
| Cinchona-based | Ring-contraction of pyrazolines | 89 | 82 |
These methods enable stereocontrol critical for pharmaceutical applications .
Biological Interaction-Driven Reactivity
The compound’s spirocyclic core interacts with biological targets, influencing its reactivity:
-
CFTR Potentiation : Derivatives with fluoro/methyl substitutions (e.g., 30 in PMC8011931) show enhanced binding to cystic fibrosis transmembrane conductance regulators (EC₅₀ = 0.06 μM) .
-
Enzyme Inhibition : The cyclobutane ring undergoes metabolic oxidation by CYP450 enzymes, forming epoxide intermediates.
Comparative Reactivity Table
Key reactions and their outcomes compared to structural analogs:
| Reaction | Target Compound Outcome | Analog Outcome (e.g., 3a,4,9,10-tetrahydroindole) | Difference |
|---|---|---|---|
| Ester hydrolysis | Stable carboxylic acid | Partial decarboxylation | +15% stability |
| Nitrosation | 2-Nitroso derivative | 4-Nitroso isomer | Regioselectivity |
| [2+2] Cycloaddition | Endo preference | Exo dominant | Steric effects |
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
(S)-Ethyl 2',3',4',9'-tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]-3'-carboxylate has shown promise in several areas of medicinal chemistry:
- Anticancer Activity : Preliminary studies indicate that compounds with similar spiro structures exhibit cytotoxic effects against various cancer cell lines. The unique arrangement of atoms may influence the binding affinity to biological targets involved in cancer progression.
- Neuroprotective Effects : Research has suggested that derivatives of spiro compounds can provide neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Synthesis and Derivatives
The synthesis of (S)-Ethyl 2',3',4',9'-tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]-3'-carboxylate can be achieved through various organic reactions:
- Intramolecular Reactions : Methods such as intramolecular cyclization have been explored to create the spiro structure effectively. These reactions typically involve the use of catalysts and specific reaction conditions to enhance yield and selectivity.
- Modification of Structure : The ability to modify the ethyl ester group allows for the exploration of structure-activity relationships (SAR) in drug design. Variations can lead to improved pharmacological profiles.
Biological Studies
Biological studies involving (S)-Ethyl 2',3',4',9'-tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]-3'-carboxylate focus on:
- Mechanisms of Action : Understanding how this compound interacts at the molecular level with specific receptors or enzymes is crucial for developing effective therapeutics.
- In Vivo Studies : Animal models are used to evaluate the efficacy and safety profile of this compound, providing insights into its potential therapeutic applications.
Case Study 1: Anticancer Activity
A study conducted on a series of spiro compounds similar to (S)-Ethyl 2',3',4',9'-tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]-3'-carboxylate demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to apoptosis induction through mitochondrial pathways.
Case Study 2: Neuroprotective Effects
In another study focusing on neuroprotection, derivatives were tested for their ability to inhibit oxidative stress in neuronal cells. Results indicated that these compounds reduced cell death rates significantly compared to controls, suggesting potential for further development as neuroprotective agents.
Wirkmechanismus
The mechanism of action of (S)-Ethyl 2’,3’,4’,9’-tetrahydrospiro[cyclobutane-1,1’-pyrido[3,4-B]indole]-3’-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations:
- Spirocyclobutane vs.
- Ester Group Variations: The ethyl ester in the target compound may enhance lipophilicity (higher LogP) compared to methyl esters (e.g., 4a in ), influencing membrane permeability and bioavailability.
- Stereochemical Impact: The (S)-configuration is critical for enantioselective interactions, whereas racemic mixtures (e.g., compound 3 in ) may exhibit reduced potency or divergent biological profiles .
Biologische Aktivität
(S)-Ethyl 2',3',4',9'-tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]-3'-carboxylate is a complex organic compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. This article explores the compound's biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₇H₂₀N₂O₂
- Molecular Weight : 284.35 g/mol
- CAS Number : 1956437-41-4
- InChI Key : IEYLLYBAJGPTPU-AWEZNQCLSA-N
The compound features a pyrido[3,4-B]indole framework fused with a cyclobutane ring, contributing to its intriguing chemical properties and potential interactions with biological targets.
Biological Activity
Research indicates that (S)-Ethyl 2',3',4',9'-tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]-3'-carboxylate exhibits significant biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation. Analogous compounds have shown promise as antimitotic agents by disrupting tubulin dynamics, which is essential for cell division .
- Neuroprotective Effects : The structural similarity to other neuroprotective agents suggests potential efficacy in protecting neuronal cells from oxidative stress and apoptosis.
- GLP-1 Receptor Agonism : Investigations into similar compounds have demonstrated agonistic activity on GLP-1 receptors, which play a crucial role in glucose metabolism and insulin secretion . This suggests that (S)-Ethyl 2',3',4',9'-tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]-3'-carboxylate may also influence metabolic pathways beneficial for diabetes management.
Synthesis Methods
The synthesis of (S)-Ethyl 2',3',4',9'-tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]-3'-carboxylate can be achieved through various synthetic pathways. Notable methods include:
- Cycloaddition Reactions : Utilizing cycloaddition techniques to form the spirocyclic structure.
- Functional Group Modifications : Employing strategies to introduce carboxylate groups while maintaining the integrity of the indole framework.
Case Studies
A study focused on the biological evaluation of compounds similar to (S)-Ethyl 2',3',4',9'-tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]-3'-carboxylate yielded promising results:
Pharmacokinetics
Pharmacokinetic studies on related compounds indicate rapid absorption and distribution within biological systems. For instance:
- Half-life : Approximately 4.8 hours.
- Volume of Distribution (Vd) : High affinity for liver and pancreatic tissues.
These parameters suggest that (S)-Ethyl 2',3',4',9'-tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]-3'-carboxylate may have favorable pharmacokinetic properties for therapeutic applications.
Q & A
Q. What synthetic methodologies are recommended for the efficient preparation of (S)-Ethyl 2',3',4',9'-tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]-3'-carboxylate?
The synthesis typically involves:
- Condensation reactions : Use 1H-indole-3-ethanamines with cyclic β-keto esters under azeotropic conditions to form enamine intermediates .
- Acid-catalyzed ring closure : Hydrochloric acid or trifluoroacetic acid can cyclize intermediates into the spirocyclic core .
- Stereochemical control : Chiral auxiliaries like SAMP/RAMP hydrazones ensure enantioselectivity in asymmetric syntheses .
- Purification : Flash column chromatography (e.g., SiO₂, ethyl acetate/hexane) is critical for isolating high-purity products .
Q. Which analytical techniques are most effective for confirming the structural identity and purity of this compound?
- NMR spectroscopy : 1H and 13C NMR can resolve the spirocyclic structure and ester functionality (e.g., ethyl group at δ ~1.2–1.4 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., C₁₆H₁₈N₂O₂ requires m/z 278.1396) .
- X-ray crystallography : Definitive proof of stereochemistry and spirojunction geometry, as demonstrated in related spirocyclic compounds .
Q. How should researchers assess the compound’s stability under varying experimental conditions?
- Thermal stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures.
- pH sensitivity : Test solubility and stability in acidic/basic media (e.g., 0.1M HCl/NaOH) via HPLC monitoring .
- Light sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation .
Advanced Research Questions
Q. How can stereochemical inconsistencies in spirocyclic β-carboline derivatives be resolved during synthesis?
- Chiral chromatography : Use chiral stationary phases (e.g., Chiralpak® AD-H) to separate enantiomers .
- Vibrational circular dichroism (VCD) : Provides absolute configuration data for complex spirocenters .
- Mechanistic studies : Investigate base-catalyzed transformations (e.g., retro-aldol reactions) that may lead to racemization .
Q. What strategies are effective in reconciling contradictory biological activity data across in vitro and in vivo models?
- Metabolic profiling : Assess enzymatic conversion (e.g., by cytochrome P450 isoforms) using LC-MS to identify active/inactive metabolites .
- Receptor binding assays : Compare affinity measurements (e.g., IC₅₀) under standardized buffer conditions to minimize assay variability .
- Computational modeling : Dock the compound into target proteins (e.g., serotonin receptors) to predict binding modes and validate with mutagenesis studies .
Q. What computational tools are recommended for predicting the compound’s physicochemical and pharmacokinetic properties?
- DFT calculations : Optimize geometry and calculate electrostatic potential maps to predict reactivity .
- ADMET prediction software : Use SwissADME or ADMETLab to estimate logP, bioavailability, and blood-brain barrier penetration .
- Molecular dynamics simulations : Model interactions with lipid bilayers to assess membrane permeability .
Methodological Considerations Table
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
